(R)-1-((R)-1-(4-Methoxyphenyl)ethyl)-4-((S)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one
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Overview
Description
®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-((S)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one is a chiral compound with potential applications in medicinal chemistry. It features a pyrrolidinone core, a trifluoromethyl group, and a methoxyphenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-((S)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone core, converting it to an alcohol.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Study of Reaction Mechanisms: Its unique structure makes it a valuable model compound for studying reaction mechanisms in organic chemistry.
Biology
Enzyme Inhibition Studies: The compound can be used to investigate enzyme inhibition, particularly in enzymes that interact with pyrrolidinone or trifluoromethyl groups.
Medicine
Drug Development: Its structural features make it a candidate for drug development, particularly for targeting specific biological pathways.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-((S)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the methoxyphenyl group can participate in π-π stacking interactions. The pyrrolidinone core can form hydrogen bonds with target molecules, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrrolidin-2-one: Lacks the hydroxyl group, which may affect its binding properties.
(S)-1-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrrolidin-2-one: Different stereochemistry, which can influence its biological activity.
®-1-(4-Methoxyphenyl)-2-(hydroxyethyl)pyrrolidin-2-one: Lacks the trifluoromethyl group, which may reduce its hydrophobic interactions.
Uniqueness
The combination of the trifluoromethyl group, methoxyphenyl group, and pyrrolidinone core in ®-1-(®-1-(4-Methoxyphenyl)ethyl)-4-((S)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one makes it unique in terms of its potential interactions and applications. The specific stereochemistry further enhances its distinctiveness, providing opportunities for selective targeting in various applications.
Properties
Molecular Formula |
C15H18F3NO3 |
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Molecular Weight |
317.30 g/mol |
IUPAC Name |
(4R)-1-[(1R)-1-(4-methoxyphenyl)ethyl]-4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H18F3NO3/c1-9(10-3-5-12(22-2)6-4-10)19-8-11(7-13(19)20)14(21)15(16,17)18/h3-6,9,11,14,21H,7-8H2,1-2H3/t9-,11-,14+/m1/s1 |
InChI Key |
NNNZSIDHLTWGIO-UDZFHETQSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)N2C[C@@H](CC2=O)[C@@H](C(F)(F)F)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N2CC(CC2=O)C(C(F)(F)F)O |
Origin of Product |
United States |
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